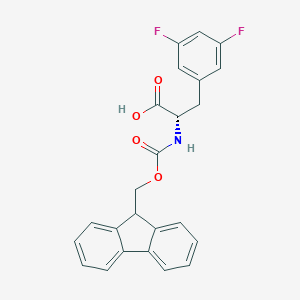

Fmoc-Phe(3,5-F2)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEQBZISDRNPFC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378939 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-24-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-Phe(3,5-F2)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe(3,5-F2)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluorophenylalanine, commonly referred to as Fmoc-Phe(3,5-F2)-OH, is a synthetically modified amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic properties, leading to peptides with enhanced metabolic stability, modified conformational preferences, and potentially altered biological activity. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is available as both the L- and D-enantiomers, allowing for the synthesis of peptides with specific stereochemistry to probe or enhance biological interactions. The quantitative properties of both enantiomers are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][2][3][4] |

| Molecular Weight | 423.4 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

Enantiomer-Specific Properties

Fmoc-L-Phe(3,5-F2)-OH

| Property | Value | Source(s) |

| CAS Number | 205526-24-5 | [3][4] |

| Purity | ≥97% (HPLC) | [3] |

| Optical Rotation | [α]²⁰D = -43 ± 1° (c=1 in DMF) | [3] |

| Melting Point | Not specified in the searched results. | |

| Solubility | Soluble in DMSO.[6] Insoluble in water but readily soluble in polar organic solvents like DMF and NMP (by analogy to Fmoc-Phe-OH).[7] | [6][7] |

Fmoc-D-Phe(3,5-F2)-OH

| Property | Value | Source(s) |

| CAS Number | 205526-25-6 | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Optical Rotation | [α]²⁰D = +43 ± 2° (c=1 in DMF) | [1] |

| Melting Point | 150 - 155 °C | [1] |

| Solubility | Soluble in DMSO.[6] Insoluble in water but readily soluble in polar organic solvents like DMF and NMP (by analogy to Fmoc-Phe-OH).[7] | [6][7] |

Spectroscopic Data

Specific ¹H and ¹³C NMR data for this compound were not available in the searched results. However, the following table provides the NMR data for the non-fluorinated analog, Fmoc-L-Phe-OH, for reference. The presence of the two fluorine atoms in this compound would be expected to cause characteristic splitting patterns and shifts in the signals of the aromatic protons and carbons of the phenylalanine side chain.

Reference Spectroscopic Data: Fmoc-L-Phe-OH in DMSO-d₆

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Shift (ppm) | Assignment |

| 12.74 (br s, 1H) | COOH |

| 7.87 (d, 1H) | NH |

| 7.73-7.19 (m, 13H) | Aromatic H |

| 4.20-4.13 (m, 4H) | Fmoc CH₂, Phe α-CH |

| 3.11-2.82 (m, 2H) | Phe β-CH₂ |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps of its incorporation into a peptide chain.

General Workflow for SPPS

The overall process of incorporating an amino acid in SPPS follows a cyclical workflow.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Protocol 1: Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

DMF for washing

-

Reaction vessel with a sintered glass filter

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a second portion of the 20% piperidine in DMF solution.

-

Agitate the mixture for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Optionally, perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).[10]

Protocol 2: Coupling of this compound

Objective: To couple this compound to the free N-terminal amine of the growing peptide chain on the solid support.

Note: Due to the electron-withdrawing nature of the fluorine atoms, the coupling of this compound may be slower than that of standard amino acids. Therefore, using a more potent coupling reagent and potentially extending the reaction time is recommended.[11]

Materials:

-

Fmoc-deprotected peptide-resin (from Protocol 1)

-

Fmoc-L-Phe(3,5-F2)-OH or Fmoc-D-Phe(3,5-F2)-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9-4.9 equivalents)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Anhydrous, amine-free DMF

Procedure:

-

In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.

-

Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Drain the DMF from the washed, deprotected resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-4 hours. The optimal time may need to be determined empirically.[10][12]

-

After the coupling reaction, drain the solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow beads), which signifies a complete coupling reaction.[13]

Troubleshooting Inefficient Coupling

If the Kaiser test remains positive after the initial coupling, it indicates an incomplete reaction. The following workflow can be used to troubleshoot this issue.

Caption: Troubleshooting logic for inefficient coupling of this compound.

Applications in Drug Development and Research

The incorporation of 3,5-difluorophenylalanine into peptides is a strategic modification to enhance their therapeutic potential.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can increase the resistance of the peptide to enzymatic degradation, thereby prolonging its in vivo half-life.[11]

-

Modulation of Receptor Binding: The altered electronic properties of the difluorinated phenyl ring can modify the binding affinity and selectivity of the peptide for its target receptor.[11]

-

Conformational Control: The introduction of fluorinated residues can influence the peptide's secondary structure, which can be crucial for its biological activity.[11]

Example: Somatostatin Analogs and GPCR Signaling

A notable application of 3,5-difluorophenylalanine is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (GPCRs), designated SSTR1-5.[14][15] The incorporation of 3,5-difluorophenylalanine in place of native phenylalanine residues has been shown to modulate the binding affinity and selectivity of these analogs for different SSTR subtypes.[15]

The general signaling pathway for somatostatin receptors, which are GPCRs, is depicted below.

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for the Somatostatin receptor.[15][16][17]

Safety and Handling

Based on available safety data sheets for similar compounds, the following handling precautions are recommended:

-

Personal Protective Equipment: Wear appropriate PPE, including gloves, a lab coat, and eye protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation in places where dust is formed.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is typically 2-8°C.

-

Stability: Stable under recommended storage conditions.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride gas.

This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the lot-specific certificate of analysis and safety data sheet provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-3,5-Difluoro-D-Phenylalanine - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Fmoc-3,5-difluoro-D-phenylalanine | C24H19F2NO4 | CID 7021067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. rsc.org [rsc.org]

- 9. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Khan Academy [khanacademy.org]

- 17. assaygenie.com [assaygenie.com]

Synthesis of Fmoc-3,5-difluoro-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-difluoro-L-phenylalanine is a fluorinated amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the physicochemical properties of peptides and proteins, leading to enhanced metabolic stability, improved binding affinity, and altered bioactivity.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use as a key building block in solid-phase peptide synthesis (SPPS), allowing for the creation of novel peptides with tailored properties for therapeutic and research applications.[1]

This technical guide provides a comprehensive overview of the synthesis of Fmoc-3,5-difluoro-L-phenylalanine, from the preparation of the racemic amino acid to its final protected form, ready for peptide synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the successful synthesis and application of this valuable compound.

I. Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Reaction

The most common and well-established method for synthesizing the racemic 3,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis.[2] This method involves the condensation of 3,5-difluorobenzaldehyde with an N-acylglycine, such as hippuric acid, to form an azalactone intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[2]

Experimental Protocol: Erlenmeyer-Plöchl Synthesis[2]

Step 1: Synthesis of 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one (Azalactone Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluorobenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the reaction mixture to 100-110 °C with constant stirring for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the starting materials are consumed, allow the mixture to cool to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the azalactone.

-

Filter the solid product and wash it with cold ethanol, followed by water, to remove unreacted starting materials and sodium acetate.

Step 2: Hydrolysis of the Azalactone Intermediate

-

Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours. Monitor the progress of the hydrolysis by TLC.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

Collect the precipitated 3,5-Difluoro-DL-phenylalanine by filtration.

-

Wash the solid product with cold water and then with a small amount of cold ethanol.

-

Dry the final product under vacuum.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |

| 3,5-Difluorobenzaldehyde | 142.10 | 1 |

| Hippuric Acid | 179.17 | 1 |

| Sodium Acetate (anhydrous) | 82.03 | 1 |

| Acetic Anhydride | 102.09 | 3 |

| 3,5-Difluoro-DL-phenylalanine | 201.16 | - |

Note: Yields can vary depending on reaction scale and purification efficiency.

Synthesis Pathway Diagram

Caption: Erlenmeyer-Plöchl synthesis of 3,5-Difluoro-DL-phenylalanine.

II. Chiral Resolution of 3,5-Difluoro-DL-phenylalanine

To obtain the biologically active L-enantiomer, the racemic mixture of 3,5-Difluoro-DL-phenylalanine must be resolved. Common methods for chiral resolution of amino acids include enzymatic resolution and chiral chromatography.[2]

-

Enzymatic Resolution: This technique utilizes stereospecific enzymes that selectively act on one enantiomer, allowing for their separation.[2]

-

Chiral Chromatography: This method employs a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the D- and L-enantiomers.[2]

The selection of the appropriate method will depend on the available resources and the scale of the synthesis.

III. Fmoc Protection of 3,5-Difluoro-L-phenylalanine

The final step in the synthesis is the protection of the α-amino group of 3,5-Difluoro-L-phenylalanine with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[3]

Experimental Protocol: General Procedure for Fmoc Protection[3]

-

Dissolve 3,5-Difluoro-L-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

-

Extract the precipitated Fmoc-3,5-difluoro-L-phenylalanine with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |

| 3,5-Difluoro-L-phenylalanine | 201.16 | 1.0 |

| Fmoc-OSu | 337.32 | 1.05 |

| Fmoc-3,5-difluoro-L-phenylalanine | 423.41 | - |

Note: Yields are typically high for this reaction but may vary.

Fmoc Protection Workflow

Caption: Workflow for the Fmoc protection of 3,5-Difluoro-L-phenylalanine.

IV. Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,5-difluoro-L-phenylalanine is a valuable building block for the synthesis of peptides with enhanced properties.[1] It is incorporated into the growing peptide chain using standard Fmoc-based SPPS protocols.

Experimental Protocol: A Standard SPPS Cycle for Incorporating Fmoc-3,5-difluoro-L-phenylalanine[4]

This protocol outlines a generalized manual procedure for a single coupling cycle.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-3,5-difluoro-L-phenylalanine (4 equivalents) and a coupling agent like OxymaPure (4 equivalents) in DMF.

-

Add a carbodiimide activator such as N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

SPPS Cycle Diagram

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

The synthesis of Fmoc-3,5-difluoro-L-phenylalanine is a multi-step process that begins with the well-established Erlenmeyer-Plöchl reaction to produce the racemic amino acid. Subsequent chiral resolution and Fmoc protection yield the final product, which is a valuable reagent for the synthesis of fluorinated peptides. The protocols and data presented in this guide provide a solid foundation for researchers to produce and utilize this important building block in their drug discovery and development efforts. The ability to incorporate 3,5-difluoro-L-phenylalanine into peptides opens up new avenues for creating more stable and potent therapeutic agents.

References

Technical Guide: Solubility of Fmoc-Phe(3,5-F2)-OH in N,N-Dimethylformamide (DMF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-L-phenylalanine, abbreviated as Fmoc-Phe(3,5-F2)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its unique difluorinated phenyl ring can impart desirable properties to peptides, such as enhanced metabolic stability, altered binding affinity, and utility as a ¹⁹F-NMR probe for conformational studies. A fundamental parameter for its effective use in SPPS is its solubility in N,N-Dimethylformamide (DMF), the most common solvent employed in this methodology.

This technical guide provides a comprehensive overview of the solubility of this compound in DMF. While specific quantitative data on its maximum solubility is not extensively reported in the literature, this guide consolidates qualitative information, establishes a practical minimum solubility, and provides a detailed experimental protocol for its empirical determination.

Core Concepts: The Importance of Solubility in SPPS

The solubility of Fmoc-protected amino acids in DMF is a critical factor for the success of peptide synthesis. Inadequate solubility can lead to several complications:

-

Incomplete Coupling Reactions: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete coupling with the N-terminus of the growing peptide chain. This results in the formation of deletion sequences, which are challenging to separate from the target peptide.

-

Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the rate of the coupling reaction, necessitating longer reaction times or the use of excess reagents to drive the reaction to completion.

-

Aggregation: Some Fmoc-amino acids have a propensity to aggregate in solution, which can further decrease their reactivity and availability for the coupling reaction.

Therefore, a thorough understanding and, when necessary, empirical determination of the solubility of this compound in DMF is paramount for optimizing SPPS protocols and ensuring the synthesis of high-purity peptides.

Solubility Data

Direct quantitative measurements of the maximum solubility of this compound in DMF are not widely available in published literature. However, qualitative descriptions and data from supplier technical datasheets provide a baseline understanding.

| Compound | Solvent | Solubility Type | Value | Source/Comment |

| This compound | DMF | Minimum | ≥ 10 mg/mL | Derived from standard optical rotation measurement conditions (c=1 in DMF), which requires dissolving 1g in 100 mL of solvent.[1][2] |

| Fmoc-Amino Acids (General) | DMF | Qualitative | Good to Excellent | DMF is a polar aprotic solvent known for its excellent solvating properties for most Fmoc-protected amino acids.[3][4] |

| This compound | DMSO | Quantitative | 200 mg/mL (472.36 mM) | While not the primary solvent for SPPS coupling, this indicates high solubility in a related polar aprotic solvent.[5] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions (e.g., temperature, DMF purity), direct experimental determination is highly recommended. The following protocol outlines a reliable method for determining the solubility of this compound in DMF.

Materials

-

This compound (CAS 205526-24-5)

-

Anhydrous, amine-free N,N-Dimethylformamide (DMF)

-

Analytical balance

-

Thermostatic shaker or water bath

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 200 mg) into a series of vials. The excess is crucial to ensure saturation.

-

To each vial, add a precise volume of DMF (e.g., 2.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vials to stand undisturbed at the set temperature for several hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantitative Analysis by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound in DMF with known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant with a known volume of DMF to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound in DMF is illustrated below.

Caption: Experimental workflow for determining the solubility of this compound.

Role of Solubility in the SPPS Workflow

Adequate solubility is the foundational step for the successful incorporation of an amino acid during Solid-Phase Peptide Synthesis.

Caption: The critical role of solubility in the SPPS workflow.

Troubleshooting and Optimization

If poor solubility of this compound in DMF is encountered, consider the following strategies:

-

Solvent Quality: Ensure the use of high-purity, anhydrous, and amine-free DMF. Degraded DMF containing dimethylamine can affect solubility and reaction outcomes.

-

Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can help increase the solubility of the amino acid derivative. However, prolonged heating should be avoided to prevent potential degradation.[6]

-

Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solid particles.[6]

-

Co-solvents: In challenging cases, adding a small amount of a stronger solubilizing agent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF can enhance solubility.[6]

Conclusion

While a precise maximum solubility value for this compound in DMF is not readily published, it is known to be sufficiently soluble for standard SPPS applications, with a baseline solubility of at least 10 mg/mL. For protocols requiring high concentrations or for troubleshooting purposes, the empirical determination of solubility using the detailed protocol in this guide is the recommended approach. A clear understanding of solubility is essential for the efficient and successful synthesis of peptides containing this valuable non-canonical amino acid.

References

Spectroscopic and Application Guide to Fmoc-L-Phe(3,5-diF)-OH: A Key Building Block in Modern Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Phe(3,5-diF)-OH, or N-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-L-phenylalanine, is a crucial non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The strategic placement of two fluorine atoms on the phenyl ring imparts unique biochemical properties to the resulting peptides, including enhanced metabolic stability, altered receptor-binding affinities, and the introduction of a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1][2] This technical guide provides a comprehensive overview of the spectroscopic properties of Fmoc-L-Phe(3,5-diF)-OH, detailed experimental protocols for its use, and logical workflows for its incorporation into synthetic peptides.

Physicochemical Properties

Fmoc-L-Phe(3,5-diF)-OH is a white to off-white powder with a molecular formula of C₂₄H₁₉F₂NO₄ and a molecular weight of 423.4 g/mol .[1] Key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 205526-24-5[1] |

| Molecular Formula | C₂₄H₁₉F₂NO₄[1] |

| Molecular Weight | 423.4 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Optical Rotation | [α]²⁰D = -43 ± 1° (c=1 in DMF)[1] |

| Purity | ≥ 97% (HPLC)[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts in DMSO-d₆)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| COOH | ~12.8 | br s |

| Fmoc-H (aromatic) | 7.90 - 7.30 | m |

| NH | ~7.8 | d |

| Phe-H (aromatic) | 7.10 - 6.80 | m |

| α-CH | ~4.3 | m |

| Fmoc-CH, CH₂ | 4.25 - 4.15 | m |

| β-CH₂ | 3.15 - 2.90 | m |

¹³C NMR (Expected Chemical Shifts in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxyl) | ~173 |

| C=O (Fmoc) | ~156 |

| C-F | ~163 (d, ¹JCF) |

| C-Ar (quaternary) | ~144, ~141, ~140 |

| C-Ar (CH) | ~128, ~127, ~125, ~120, ~113, ~102 |

| C-α | ~56 |

| C-Fmoc (CH, CH₂) | ~66, ~47 |

| C-β | ~37 |

¹⁹F NMR (Expected Chemical Shift)

| Fluorine | Expected Chemical Shift (ppm) |

| C₃-F, C₅-F | -108 to -112 (referenced to CFCl₃) |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (acid) | 3300 - 2500 (broad) |

| N-H stretch (amide) | ~3300 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (acid) | ~1710 |

| C=O stretch (urethane) | ~1690 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-F stretch | 1250 - 1050 |

Mass Spectrometry

| Ion | Expected m/z |

| [M+H]⁺ | 424.13 |

| [M+Na]⁺ | 446.11 |

| [M-H]⁻ | 422.12 |

Experimental Protocols

Synthesis of Fmoc-L-Phe(3,5-diF)-OH

A general procedure for the synthesis of Fmoc-protected amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Caption: Synthetic workflow for Fmoc-L-Phe(3,5-diF)-OH.

Protocol:

-

Dissolve L-3,5-difluorophenylalanine in an aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate, often mixed with an organic solvent like dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent.

-

Allow the reaction to stir for several hours, warming to room temperature.

-

After the reaction is complete, perform an aqueous work-up, including washing with a non-polar solvent to remove impurities.

-

Acidify the aqueous layer to precipitate the product.

-

Collect the solid product by filtration and purify, typically by recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Phe(3,5-diF)-OH

The following is a generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Caption: A single cycle in Fmoc-based SPPS.

Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc adduct.

-

Amino Acid Activation and Coupling: In a separate vessel, pre-activate Fmoc-L-Phe(3,5-diF)-OH with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Sample Preparation for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of Fmoc-L-Phe(3,5-diF)-OH in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer, using the appropriate reference standards.

Mass Spectrometry (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

Conclusion

Fmoc-L-Phe(3,5-diF)-OH is a powerful and versatile building block for the synthesis of modified peptides. Its difluorinated phenyl ring provides enhanced stability and offers a unique spectroscopic handle for in-depth structural and functional studies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and developers working with this important compound, facilitating its effective application in the advancement of peptide-based therapeutics and research tools.

References

In-Depth Technical Guide: Properties and Applications of CAS Number 205526-24-5 and its Deprotected Congener in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 205526-24-5 identifies N-Fmoc-3,5-difluoro-L-phenylalanine, a key building block in modern peptide synthesis. While the Fmoc-protected form is primarily a synthetic intermediate, its deprotected counterpart, 3,5-difluoro-L-phenylalanine (Dfp), offers unique properties when incorporated into peptides. The introduction of fluorine atoms onto the phenyl ring of phenylalanine can significantly enhance the metabolic stability, modulate biological activity, and provide a sensitive probe for biophysical studies.[1]

This technical guide provides a comprehensive overview of the properties of N-Fmoc-3,5-difluoro-L-phenylalanine and the biological and pharmacological characteristics of peptides containing 3,5-difluoro-L-phenylalanine. Detailed experimental protocols for synthesis and analysis are provided, along with visualizations of key pathways and workflows.

Physicochemical Properties of N-Fmoc-3,5-difluoro-L-phenylalanine

N-Fmoc-3,5-difluoro-L-phenylalanine is a white to off-white crystalline powder. Its primary role is as a protected amino acid for use in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for the amine, allowing for sequential addition of amino acids to a growing peptide chain.

| Property | Value |

| CAS Number | 205526-24-5 |

| Molecular Formula | C₂₄H₁₉F₂NO₄ |

| Molecular Weight | 423.41 g/mol |

| Appearance | White to off-white crystalline powder |

| SMILES | O=C(O)--INVALID-LINK--CC4=CC(F)=CC(F)=C4 |

| Purity | Typically ≥97% (HPLC) |

| Storage | 2-8°C, sealed in a dry environment |

Biological Activity and Applications of 3,5-Difluoro-L-phenylalanine-Containing Peptides

The incorporation of 3,5-difluoro-L-phenylalanine into peptides can lead to significant improvements in their therapeutic potential. The fluorine atoms can alter the electronic distribution and conformation of the peptide, leading to enhanced binding affinity to target receptors or enzymes.[2]

Modulation of G-Protein Coupled Receptor (GPCR) Activity

A notable application of 3,5-difluoro-L-phenylalanine is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5).[3][4] Analogs containing 3,5-difluoro-L-phenylalanine have shown altered selectivity and affinity for these receptors, which is crucial for the treatment of neuroendocrine tumors and other hormonal disorders.[1]

Quantitative Data: Binding Affinity of a Somatostatin Analog

| Compound | Target Receptor | Binding Affinity (Ki in nM) |

| [D-Trp⁸,L-Dfp¹¹]-SRIF | SSTR2 | 0.56 |

| [D-Trp⁸,L-Dfp¹¹]-SRIF | SSTR3 | >1000 |

SRIF denotes Somatotropin Release-Inhibiting Factor. Dfp denotes 3,5-Difluorophenylalanine.[1]

Somatostatin Receptor Signaling Pathway

The binding of somatostatin analogs to their receptors initiates a signaling cascade that leads to the inhibition of hormone secretion.[1] This pathway is primarily mediated by inhibitory G-proteins (Gi/o).

Potential Neuroprotective Effects

While direct evidence is still emerging, studies on other halogenated phenylalanine derivatives suggest that 3,5-difluoro-L-phenylalanine may possess neuroprotective properties. For instance, 3,5-dibromo-L-phenylalanine has been shown to modulate glutamatergic synaptic transmission by acting on NMDA and AMPA/kainate receptors.[5] This suggests that peptides containing 3,5-difluoro-L-phenylalanine could be investigated for their potential in treating neurodegenerative diseases.

Experimental Protocols

Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Reaction

The precursor amino acid can be synthesized through the Erlenmeyer-Plöchl reaction.[6][7][8]

Materials:

-

3,5-difluorobenzaldehyde

-

N-acetylglycine

-

Sodium acetate (anhydrous)

-

Acetic anhydride

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Azlactone Formation:

-

In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the reaction mixture to 100-110°C with constant stirring for 2-3 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and slowly add ethanol to precipitate the azalactone.

-

Filter the solid product and wash with cold ethanol and then water.[6]

-

-

Hydrolysis:

-

Suspend the crude azalactone in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the 3,5-Difluoro-DL-phenylalanine.[6]

-

Collect the product by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.[6]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

Fmoc-3,5-Difluorophenylalanine: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-difluorophenylalanine is a synthetic amino acid derivative that has garnered significant interest in peptide chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine imparts unique physicochemical properties, including increased metabolic stability, altered electronic characteristics, and the potential for enhanced binding affinities. This technical guide provides an in-depth overview of the properties, synthesis protocols, and analytical considerations for the use of Fmoc-3,5-difluorophenylalanine in solid-phase peptide synthesis (SPPS).

Core Data and Physicochemical Properties

Fmoc-3,5-difluorophenylalanine is commercially available as both D- and L-enantiomers. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for Fmoc-based SPPS.

| Property | Fmoc-D-3,5-difluorophenylalanine | Fmoc-L-3,5-difluorophenylalanine |

| Molecular Weight | 423.4 g/mol | 423.4 g/mol |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | C₂₄H₁₉F₂NO₄ |

| Appearance | Off-white crystalline powder | White to off-white powder |

| Melting Point | 150 - 155 °C | Not specified |

| CAS Number | 205526-25-6 | 205526-24-5 |

| Purity (HPLC) | ≥ 99% | ≥ 97% |

| Storage | 0 - 8 °C | 0 - 8 °C |

Experimental Protocols

The incorporation of Fmoc-3,5-difluorophenylalanine into a peptide sequence follows the standard workflow of Fmoc solid-phase peptide synthesis. However, due to the electron-withdrawing nature of the fluorine atoms and potential steric hindrance, certain steps may require optimization for efficient coupling.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition.

1. Resin Preparation:

-

Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-3,5-difluorophenylalanine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to begin activation.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Note: Due to potential steric hindrance, a longer coupling time or a second coupling step (double coupling) with fresh reagents may be necessary to achieve high coupling efficiency.[1] The use of potent coupling reagents like HATU or COMU is recommended.[1]

4. Monitoring and Washing:

-

Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, a second coupling is recommended.

-

After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

5. Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

-

After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Prepare a cleavage cocktail. A standard and generally effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin to separate it from the cleavage mixture containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Peptide Analysis by RP-HPLC

This protocol provides a general method for analyzing the purity of the synthesized peptide.

-

Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating Fmoc-3,5-difluorophenylalanine.

Troubleshooting Low Coupling Efficiency

This diagram outlines a logical approach to address incomplete coupling reactions when incorporating Fmoc-3,5-difluorophenylalanine.

Conclusion

Fmoc-3,5-difluorophenylalanine is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. While its incorporation generally follows standard SPPS protocols, researchers should be mindful of the potential for slower coupling kinetics and be prepared to optimize reaction conditions to ensure high-purity final products. The analytical techniques outlined provide a robust framework for the characterization and quality control of peptides containing this unique amino acid.

References

The Fluorine Advantage: An In-depth Technical Guide to the Stability of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid structures has emerged as a transformative tool in peptide and protein engineering, offering a potent method to enhance molecular stability. This in-depth technical guide explores the core principles behind the increased stability of fluorinated amino acids, providing a comprehensive overview of their thermal, metabolic, and chemical resilience. This document details the experimental protocols used to evaluate these properties and presents key quantitative data to support the "fluoro-stabilization" effect.

The Foundation of Fluorous Stability

The unique physicochemical properties of the fluorine atom are central to the enhanced stability observed in fluorinated amino acids and the peptides and proteins that contain them. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, are primary contributors. This inherent strength makes the C-F bond resistant to chemical and enzymatic cleavage.[1]

Incorporating fluorinated amino acids, particularly those with fluorous side chains like hexafluoroleucine (Hfl), can significantly increase the thermal and chemical stability of proteins.[2][3] This "fluoro-stabilization" effect is largely attributed to the increased hydrophobicity and the greater buried hydrophobic surface area upon protein folding.[2][3] While larger than their hydrocarbon counterparts, fluorinated residues can be accommodated within a protein's core with minimal structural disruption, as they often closely mimic the shape of the amino acids they replace.[2]

This guide will delve into the multifaceted nature of this stability, examining it from thermal, metabolic, and chemical perspectives.

Thermal Stability: Resisting the Heat

The introduction of fluorinated amino acids has been shown to enhance the thermal stability of proteins, increasing their resistance to heat-induced unfolding and denaturation.[2][3] This is a critical advantage in the development of robust protein therapeutics and industrial enzymes.

Quantitative Analysis of Thermal Stability

The impact of fluorination on protein thermal stability can be quantified by measuring the change in melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG°). A higher Tm indicates greater thermal stability. The free energy of unfolding provides a thermodynamic measure of the protein's stability; a more negative ΔG° signifies a more stable protein.

| Protein/Peptide System | Mutation | ΔTm (°C) | ΔΔG° (kcal/mol) | Reference |

| α4H (4-helix bundle) | Leucine to Hexafluoroleucine | +17 | -9.6 | [2] (Calculated from ΔG° values) |

| Protein G B1 domain | Leucine to Hexafluoroleucine | Not Reported | -0.43 ± 0.14 | [4] |

| Protein G B1 domain | Phenylalanine to Pentafluorophenylalanine | Not Reported | -0.45 ± 0.20 | [4] |

Experimental Protocol: Thermal Denaturation using Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a widely used technique to monitor the secondary structure of proteins and their unfolding as a function of temperature.

Objective: To determine the melting temperature (Tm) of a protein.

Materials:

-

Jasco J-810 spectropolarimeter or equivalent

-

Temperature-controlled cuvette holder (Peltier thermostat)

-

Quartz CD cuvette (1 mm path length)

-

Protein sample (2-50 µM in a suitable buffer, e.g., phosphate buffer)

-

Buffer solution (Tris buffer is not recommended due to its temperature-dependent pH)

-

Nitrogen gas supply

Procedure:

-

Instrument Setup:

-

Turn on the spectropolarimeter and the nitrogen gas flow to purge the instrument. Allow the lamp to stabilize for at least 30 minutes.

-

Set up the Peltier thermostat and ensure a constant water flow.

-

-

Sample Preparation:

-

Prepare the protein sample to a final concentration of approximately 8 µM in a filtered and degassed buffer.

-

Prepare a buffer blank with the identical composition as the sample solution.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer at the starting temperature (e.g., 10°C) from 260 nm to 195 nm.

-

Record a CD spectrum of the protein sample at the starting temperature to confirm its initial folded state (e.g., characteristic alpha-helical or beta-sheet spectrum).

-

Set the instrument to monitor the CD signal at a single wavelength where the largest change upon unfolding is expected (e.g., 222 nm for an alpha-helical protein).

-

Set the temperature program with the following parameters (example):

-

Starting temperature: 10°C

-

Ending temperature: 95°C

-

Heating rate: 1-2°C/minute

-

Data pitch: 1°C

-

Equilibration time at each temperature: 30 seconds

-

Bandwidth: 1 nm

-

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample data.

-

Plot the molar ellipticity at the chosen wavelength as a function of temperature.

-

The resulting data should form a sigmoidal curve. The midpoint of the transition phase of this curve corresponds to the melting temperature (Tm).

-

The data can be fit to a two-state unfolding model to determine thermodynamic parameters such as the enthalpy of unfolding (ΔHm).[5]

-

Metabolic Stability: Resisting Biological Degradation

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. Fluorination offers a powerful strategy to enhance metabolic stability by blocking sites susceptible to enzymatic attack.

Mechanisms of Metabolic Stabilization

The strong C-F bond is resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the oxidative metabolism of the amino acid can be significantly slowed down, leading to a longer biological half-life.[1][6] For example, fluorination of a leucine side chain can prevent CYP3A4-mediated hydroxylation.[1]

The position of the fluorine atom is crucial. For instance, in fluorotryptophan, the 7-[18F]fluoro isomer shows high in vivo stability, whereas the 4-, 5-, and 6-fluoro isomers undergo rapid defluorination.[6]

Quantitative Analysis of Metabolic Stability

Metabolic stability is often assessed by measuring the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes. A longer half-life and lower clearance indicate greater metabolic stability.

| Compound | Fluorinated Analog | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |

| Diclofenac | 4'-fluoro-diclofenac | 15.3 | 45.3 |

| Testosterone | 2α-fluoro-testosterone | > 120 | < 5.8 |

| Propranolol | 4'-fluoro-propranolol | 25.1 | 27.6 |

Note: The table above provides illustrative data from various sources and should be considered in the context of the specific experimental conditions.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic stability of a compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound and positive control compound (e.g., a compound with known metabolic instability)

-

96-well plates

-

Incubator set to 37°C

-

Ice-cold acetonitrile for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw the pooled liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile. The 0-minute time point represents the initial compound concentration.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t1/2), where V is the incubation volume and P is the amount of microsomal protein.[1]

-

Chemical and Conformational Stability

Fluorination can also enhance the stability of peptides against proteolytic degradation and influence their conformational preferences, which can be crucial for biological activity.

Proteolytic Stability

The introduction of fluorinated amino acids can increase the resistance of peptides to cleavage by proteases.[7] This is often attributed to the steric bulk and altered electronic properties of the fluorinated side chains, which can hinder the binding of the peptide to the active site of the protease. However, the effect is not always predictable and can depend on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[8] For example, while aliphatic fluorinated side chains often confer greater proteolytic stability, aromatic fluorinated side chains like p-fluorophenylalanine can sometimes lead to increased susceptibility to protease digestion.[7]

Experimental Protocol: Proteolytic Degradation Assay using HPLC

Objective: To quantify the rate of proteolytic degradation of a peptide.

Materials:

-

Peptide substrate (fluorinated and non-fluorinated versions)

-

Protease (e.g., trypsin, chymotrypsin, or human plasma)

-

Buffer solution appropriate for the specific protease (e.g., phosphate buffer, pH 7.4)

-

HPLC system with a C18 reversed-phase column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Quenching solution (e.g., 10% TFA in water)

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the peptide in the reaction buffer.

-

Prepare a stock solution of the protease in the same buffer.

-

Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio. The reaction is typically carried out at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

-

-

HPLC Analysis:

-

Inject the quenched samples onto the HPLC system.

-

Separate the intact peptide from its degradation products using a suitable gradient of mobile phase B.

-

Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Plot the percentage of the remaining intact peptide as a function of time to determine the degradation rate.

-

Conformational Stability and Preference

Fluorine can influence the conformational preferences of amino acid side chains and the secondary structure of peptides.[7] For example, the incorporation of fluorinated prolines can bias the cis/trans isomerization of the peptide bond.[3] Studies have also shown that highly fluorinated amino acids tend to have a lower propensity for forming α-helices compared to their hydrocarbon counterparts, but a higher propensity for β-sheet formation.[9] This ability to fine-tune peptide secondary structure is a valuable tool in rational drug design.

Visualizing the Pathways and Processes

Metabolic Fate of Fluorotryptophan

The following diagram illustrates the differential in vivo stability of various fluorotryptophan isomers.

Caption: Differential metabolic stability of fluorotryptophan isomers.

Experimental Workflow for In Vitro Metabolic Stability

This diagram outlines the key steps in determining the in vitro metabolic stability of a fluorinated amino acid.

Caption: Workflow for in vitro metabolic stability assessment.

Factors Contributing to Fluorous Stabilization

This diagram illustrates the key factors that contribute to the enhanced stability of proteins containing fluorinated amino acids.

Caption: Key contributors to the "fluoro-stabilization" effect.

Conclusion

The incorporation of fluorinated amino acids represents a robust and versatile strategy for enhancing the stability of peptides and proteins. The unique properties of fluorine contribute to increased thermal, metabolic, and chemical stability, addressing key challenges in the development of protein-based therapeutics and biotechnological tools. A thorough understanding of the underlying principles of fluorous stabilization, coupled with rigorous experimental evaluation as detailed in this guide, will empower researchers to rationally design and engineer next-generation biomolecules with superior performance and longevity.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. boddylab.ca [boddylab.ca]

- 6. benchchem.com [benchchem.com]

- 7. Chemoenzymatic synthesis of (S)-hexafluoroleucine and (S)-tetrafluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

role of fluorine in peptide structure

An In-depth Technical Guide on the Role of Fluorine in Peptide Structure

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains or backbones, can profoundly influence peptide structure, stability, and biological activity. By leveraging stereoelectronic effects, hydrophobicity, and steric properties, fluorination offers a sophisticated method for fine-tuning peptide conformation, enhancing resistance to proteolytic degradation, and modulating interactions with biological targets. This guide provides a comprehensive overview of the benefits of using fluorinated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts. By harnessing the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.

Core Principles: How Fluorine Modulates Peptide Structure

The introduction of fluorine, the most electronegative element, into an amino acid residue imparts unique stereoelectronic effects that can dictate local and global peptide conformation. These effects are primarily driven by the strong carbon-fluorine (C-F) bond and its influence on the surrounding molecular environment.

-

The Gauche Effect: A key principle governing the conformational preference of fluorinated aliphatic residues is the gauche effect. This is the tendency for a C-F bond to favor a gauche (60°) dihedral angle relative to an adjacent C-C bond or a C-N bond, particularly when the adjacent group is electron-rich or positively polarized.[1][2] This effect is driven by stabilizing hyperconjugation, where electron density is donated from a C-H σ-bonding orbital into the C-F σ*-antibonding orbital.[2] In fluorinated proline residues, this effect is particularly pronounced, enforcing specific pyrrolidine ring pucker conformations. For example, (4R)-fluoroproline ((4R)-FPro) strongly favors a Cγ-exo ring pucker, which stabilizes a trans conformation of the preceding amide bond, while (4S)-FPro favors a Cγ-endo pucker, promoting a cis amide bond.[3][4][5][6]

-

Inductive Effects and n→π Interactions:* The powerful electron-withdrawing nature of fluorine can influence the electronic properties of the peptide backbone.[4][7] This can modulate the strength of n→π* interactions, which are weak, stabilizing interactions between the lone pair (n) of one carbonyl oxygen and the antibonding orbital (π*) of a nearby carbonyl carbon.[7] By altering the pyrrolidine ring pucker in fluoroprolines, the distance between backbone carbonyls is changed, thereby strengthening or weakening these interactions and biasing the cis/trans isomer population.[7]

-

Hydrophobicity and the "Fluorous Effect": Fluorinated side chains are significantly more hydrophobic than their hydrocarbon counterparts.[8][9][10] This increased hydrophobicity is a major driver for stabilizing protein and peptide structures, as it enhances the entropic penalty of exposing the side chain to a solvent.[11] This "fluorous effect" or "superhydrophobicity" can promote the burial of fluorinated residues within a peptide's core, stabilizing the overall fold.[8] However, this effect is highly context-dependent; while it can stabilize β-sheets and globular proteins, high degrees of fluorination can paradoxically destabilize α-helices due to steric and solvation issues.[8][10][12]

Logical Diagram: Influence of Fluorination on Peptide Conformation

Caption: Logical flow of how fluorine's properties translate to structural and functional changes in peptides.

Quantitative Impact of Fluorination on Peptide Properties

The theoretical benefits of fluorination are substantiated by quantitative experimental data. Strategic placement and the degree of fluorination can lead to measurable improvements in stability and binding affinity.

Data Presentation

Table 1: Impact of Fluorination on α-Helix Propensity

This table summarizes data from alanine-based host peptides where a guest amino acid (Xaa) was substituted. Helicity was measured by circular dichroism, showing that fluorinated amino acids are significantly less helical than their hydrocarbon counterparts.[8][13][14]

| Guest Amino Acid (Xaa) | Helix Propensity (w) | ΔG (kcal·mol⁻¹) |

| Leucine (Leu) | 1.25 | -0.132 |

| Hexafluoroleucine (Hfl) | 0.06 | +1.60 |

| α-Aminobutyric acid (Abu) | 0.81 | +0.125 |

| (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) | 0.03 | +2.07 |

| Phenylalanine (Phe) | 0.69 | +0.219 |

| Pentafluorophenylalanine (Pff) | 0.05 | +1.77 |

| Data sourced from Chiu et al., J. Am. Chem. Soc. 2006.[13] |

Table 2: Enhancement of Thermal Stability in an HIV-1 Fusion Inhibitor Peptide

Fluorination of a key Isoleucine residue in a C31 peptide inhibitor targeting the HIV-1 gp41 protein leads to increased thermal stability of the resulting six-helix bundle (6-HB) complex.

| Peptide Variant | Melting Temperature (Tₘ) of 6-HB Complex (°C) | Change in Tₘ (°C) |

| C31 (Isoleucine) | 88.6 ± 0.2 | - |

| C31 (Monofluoro-isoleucine) | 90.3 ± 0.3 | +1.7 |

| C31 (Difluoro-isoleucine) | 91.4 ± 0.2 | +2.8 |

| C31 (Trifluoro-isoleucine) | 92.1 ± 0.2 | +3.5 |

| Data sourced from Brecher et al., Chem. Eur. J. 2020. |

Table 3: Selective Modulation of T Cell Receptor (TCR) Binding Affinity

Fluorination of the central Tyr5 residue of the Tax peptide modulates binding affinity to two different TCRs, A6 and B7, demonstrating the potential for achieving target selectivity.

| Peptide Variant (Tax-Y5) | A6 TCR KD (μM) | A6 TCR ΔΔG° (kcal·mol⁻¹) | B7 TCR KD (μM) |

| Phenylalanine (Phe) | 2.1 ± 0.4 | - | 2.7 ± 0.3 |

| 3-Fluoro-Phe | 1.2 ± 0.1 | -0.3 | 4.9 ± 0.5 |

| 4-Fluoro-Phe | 0.7 ± 0.1 | -0.7 | 6.1 ± 0.6 |

| 3,4-Difluoro-Phe | 0.5 ± 0.1 | -0.9 | 15 ± 1 |

| 3,5-Difluoro-Phe | 1.1 ± 0.1 | -0.4 | 37 ± 3 |

| Data sourced from Pierce et al., J. Biol. Chem. 2014.[6] |

Key Experimental Protocols

The following protocols provide a standardized framework for the synthesis and characterization of fluorinated peptides.

Fluorinated Peptide Synthesis and Purification

Method: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[15]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating it with a solution of 20% piperidine in DMF.[9][16] Allow the reaction to proceed for 5-10 minutes, drain, and repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading). For standard amino acids, use a coupling reagent mixture such as HBTU (0.95 eq.), HOBt (1 eq.), and DIEA (2 eq.) in DMF.

-

For fluorinated amino acids, which may have lower reactivity, extend coupling times (e.g., 4-18 hours) or use stronger coupling agents like HATU/HOAt.[15][17]

-

Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2-4 hours (or longer for fluorinated residues) at room temperature.

-

Monitor coupling completion with a Kaiser test. If incomplete, recouple.

-

-

Iteration: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection: Once synthesis is complete, wash the peptide-resin with Dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) along with scavengers to protect sensitive side chains (e.g., TFA/TIS/H₂O 95:2.5:2.5).[17] React for 2-3 hours.

-

Purification: Precipitate the cleaved peptide in cold diethyl ether and centrifuge to pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C8 or C18 column.[9] Lyophilize the pure fractions to obtain the final peptide powder.

Structural Analysis via Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a peptide stock solution of known concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[18][19] The buffer must be transparent in the far-UV region; avoid chloride ions.[20]

-

Instrument Setup:

-

Purge the spectropolarimeter with nitrogen gas for at least 30 minutes before use.[20]

-

Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements (190-260 nm).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the spectrum of the peptide solution under the same conditions (e.g., scan speed 20 nm/min, bandwidth 1 nm, 3 accumulations).[20]

-

-

Data Processing:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw ellipticity (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.

-

Proteolytic Stability Assay

-

Reagent Preparation: Prepare a stock solution of the fluorinated peptide and a non-fluorinated control peptide (e.g., 1 mg/mL in assay buffer). Prepare a stock solution of the target protease (e.g., α-chymotrypsin or pepsin) in its optimal buffer (e.g., Tris buffer for chymotrypsin, acetate buffer for pepsin).[17]

-

Digestion Reaction:

-

Equilibrate peptide and enzyme solutions to the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).

-

-

Time-Course Sampling: At defined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding a strong acid (e.g., 10% TFA).[17]

-

Analysis:

-

Analyze each quenched time-point sample by RP-HPLC.

-

Monitor the decrease in the peak area of the full-length parent peptide over time.

-

Calculate the percentage of peptide remaining at each time point relative to t=0 and plot the degradation curve to determine the peptide's half-life.

-

Visualizing Workflows and Pathways

Experimental Workflow: Fluorinated Peptide Design & Analysis

Caption: A typical workflow from the design to the characterization of a fluorinated peptide therapeutic.

Signaling Pathway: Inhibition of HIV-1 Membrane Fusion

This diagram illustrates the mechanism of HIV-1 entry and its inhibition by a fluorinated peptide that mimics the C-terminal heptad repeat (CHR) of the gp41 protein.

References

- 1. lcms.cz [lcms.cz]

- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Helix propensity of highly fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. rfairman.sites.haverford.edu [rfairman.sites.haverford.edu]

- 14. acs.figshare.com [acs.figshare.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Circular Dichroism (CD) [protocols.io]